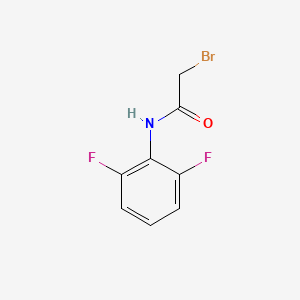

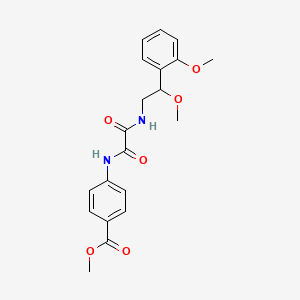

![molecular formula C19H12F4N6O2 B2904539 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 892480-43-2](/img/structure/B2904539.png)

2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound belongs to the class of [1,2,3]triazolo[4,5-d]pyrimidine derivatives . These derivatives have been studied for their anti-proliferation effects, particularly against gastric cancer .

Synthesis Analysis

The synthesis of similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives has been reported . The process involves a three-step reaction sequence and engages five reactive centers (amide, amine, carbonyl, azide, and alkyne) .Molecular Structure Analysis

The molecular structure of [1,2,3]triazolo[4,5-d]pyrimidine derivatives has been studied using quantitative structure–activity relationship (QSAR) models . Five key descriptors of these compounds have been identified, which can help in predicting their anti-gastric cancer effects .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a one-pot, three-step cascade process . This process engages five reactive centers and has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .Scientific Research Applications

Radiopharmaceutical Research

A study by Dollé et al. (2008) discusses a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which includes compounds structurally similar to 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide. These compounds are identified as selective ligands of the translocator protein (18 kDa) and are significant in the context of radiopharmaceutical development for PET imaging.

Adenosine Receptor Research

Kumar et al. (2011) investigated derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine, including molecules structurally related to the chemical , as selective antagonists for the human A2A adenosine receptor. These compounds are used as pharmacological probes for studying the A2A adenosine receptor, which is crucial in various physiological processes and diseases (Kumar et al., 2011).

Antiasthma Agent Development

Medwid et al. (1990) synthesized 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, similar in structure to the specified compound, and identified them as active mediator release inhibitors, suggesting potential use as antiasthma agents. These compounds were prepared through a series of chemical reactions and evaluated for their activity and efficacy (Medwid et al., 1990).

Anticancer Research

The study by Zhang et al. (2007) describes the synthesis and structure-activity relationship (SAR) of triazolopyrimidines, including compounds structurally related to the one , as anticancer agents. These compounds demonstrated a unique mechanism of tubulin inhibition, providing insights into potential novel cancer therapies (Zhang et al., 2007).

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibitUSP28 , a ubiquitin-specific protease . This suggests that our compound might also target similar enzymes or proteins.

Mode of Action

It’s known that similar compounds inhibit their targets by binding to the active site, thereby preventing the target’s normal function .

Biochemical Pathways

Inhibition of usp28, as seen with similar compounds, can affect various cellular processes, including protein degradation, cell cycle regulation, and dna damage response .

Result of Action

Similar compounds have shown antiproliferative activities against human cancer cell lines , suggesting that our compound might also have potential anticancer effects.

Future Directions

Properties

IUPAC Name |

2-[3-(4-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12F4N6O2/c20-12-4-6-14(7-5-12)29-17-16(26-27-29)18(31)28(10-24-17)9-15(30)25-13-3-1-2-11(8-13)19(21,22)23/h1-8,10H,9H2,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITLXENAMMWQQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12F4N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

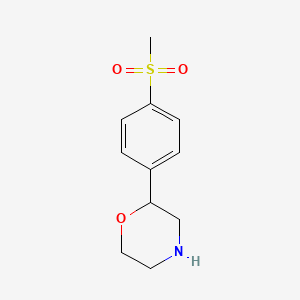

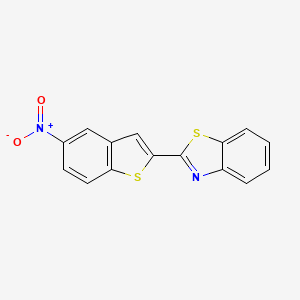

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(pyrimidin-2-yl)propanamide](/img/structure/B2904456.png)

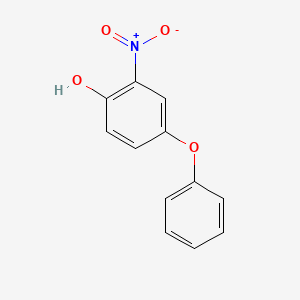

![(Z)-3-ethyl-5-((2-(isopropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2904459.png)

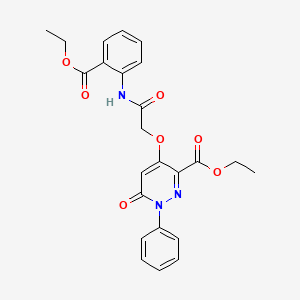

![[Ir[dF(CF3)2ppy]2(bpy)]PF6](/img/structure/B2904463.png)

![2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N,N-diisopropylacetamide](/img/structure/B2904465.png)

![methyl (4-((3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate](/img/structure/B2904466.png)

![4-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2904469.png)

![3-[1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2904477.png)

![2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl propanoate](/img/structure/B2904478.png)